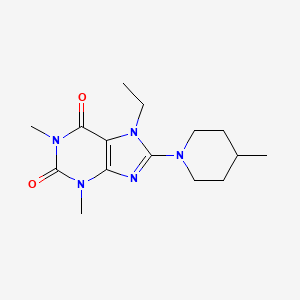![molecular formula C15H16N2O3S B5553045 N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5553045.png)
N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of complex organic molecules, including those with benzothiophene and furamide groups, is a significant area of research in organic chemistry. These compounds are of interest for their potential applications in material science, pharmaceuticals, and organic electronics due to their unique structural and chemical properties.
Synthesis Analysis
Synthesis of complex organic molecules often involves multi-step reactions, including coupling reactions, condensation, and functional group transformations. For instance, Aleksandrov et al. (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide through coupling reactions, demonstrating the methodologies applicable to constructing compounds with furamide groups [Aleksandrov & El’chaninov, 2017].
Molecular Structure Analysis
The molecular structure of organic compounds is typically elucidated using spectroscopic techniques and crystallography. Saeed et al. (2010) used NMR, mass spectrometry, and X-ray diffraction to characterize the structure of a synthesized compound, highlighting the importance of these techniques in determining molecular configurations [Saeed et al., 2010].
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. Youssef (2009) explored reactions of amino-substituted benzothiophenes, providing insights into the types of chemical transformations these molecules can undergo [Youssef, 2009].
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystallinity, are critical for understanding the behavior of organic compounds in different environments. The synthesis and characterization processes often reveal these properties, as in the work of Guirado et al. (2002), where synthesis procedures were reported alongside the physical characterization of the products [Guirado et al., 2002].
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, reactivity with specific reagents, and photophysical properties, are determined through a variety of analytical methods. The study by Mostafa et al. (2023) on the synthesis and characterization of a complex provides an example of how chemical properties are analyzed and interpreted [Mostafa et al., 2023].
Aplicaciones Científicas De Investigación
Synthesis Techniques
Research on related compounds has focused on developing efficient synthesis methods that could potentially be applicable to N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide. For instance, methods involving N-methylation of parent amino acid derivatives using sodium hydride and methyl iodide in specific solvents have been described, which may offer a pathway for synthesizing complex structures like the compound (Cheung & Benoiton, 1977). Additionally, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent treatment to achieve specific structural motifs provides insights into the synthetic strategies that might be employed for similar compounds (Aleksandrov & El’chaninov, 2017).
Structural and Molecular Analysis
Research on structurally related compounds, such as N-benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides, highlights the importance of molecular structure determination in understanding the properties and potential applications of complex molecules. Techniques such as crystallography, NMR, and mass spectrometry play a crucial role in elucidating the molecular structure, which is essential for the application of such compounds in various scientific fields (Vedejs & Kongkittingam, 2000).
Potential Applications
While direct research on N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide's applications is limited, studies on related compounds suggest potential areas of interest. For example, compounds with similar structural features have been explored for their sensing abilities, such as the colorimetric sensing of fluoride anions, indicating potential applications in environmental monitoring or analytical chemistry (Younes et al., 2020). Additionally, the development of synthetic methodologies for compounds with complex structures, such as 1,4-benzothiazinones, highlights the potential for pharmacological and material science applications (Stepanova et al., 2020).
Propiedades
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-8-9(6-7-20-8)14(19)17-15-12(13(16)18)10-4-2-3-5-11(10)21-15/h6-7H,2-5H2,1H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQUREMDLBLKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,1-dioxidothiomorpholin-4-yl)-4-oxobutyl]-3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5552965.png)
![5-butyl-4-ethyl-2-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5552971.png)

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552990.png)
![2-[(5-cyano-2,4'-bipyridin-6-yl)thio]-N-cyclopropylacetamide](/img/structure/B5553004.png)
![methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate](/img/structure/B5553012.png)


![N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5553016.png)
![methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5553020.png)



